molecular formula C24H36O2 B027509 ETHYLDOCOSAHEXAENOATE CAS No. 81926-94-5

ETHYLDOCOSAHEXAENOATE

Cat. No.: B027509
CAS No.: 81926-94-5
M. Wt: 356.5 g/mol
InChI Key: ITNKVODZACVXDS-YNUSHXQLSA-N
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Description

Docosahexaenoic Acid ethyl ester is a derivative of docosahexaenoic acid, a long-chain omega-3 polyunsaturated fatty acid. It is primarily found in fish oils and is known for its significant health benefits, particularly in brain and eye development. Docosahexaenoic Acid ethyl ester is often used in dietary supplements and pharmaceuticals due to its enhanced stability and bioavailability compared to its parent compound.

Scientific Research Applications

Docosahexaenoic Acid ethyl ester has a wide range of applications in scientific research:

Biochemical Analysis

Biochemical Properties

Ethyl docosahexaenoate interacts with various enzymes, proteins, and other biomolecules. It is involved in the regulation of fatty acid metabolism . The compound is also known to influence the production of eicosanoids, which are signaling molecules that have various physiological roles, including the regulation of inflammation and immunity .

Cellular Effects

Ethyl docosahexaenoate has significant effects on various types of cells and cellular processes. It has been shown to influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to attenuate interleukin-6 production from stimulated glial cells, which involves nuclear factor kappaB inactivation .

Molecular Mechanism

At the molecular level, ethyl docosahexaenoate exerts its effects through various mechanisms. It is known to interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For example, it has been shown to ameliorate inflammatory processes through the production of DHA-derived docosanoids .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl docosahexaenoate change over time. It has been observed that DHA as ethyl esters were similarly digested in an aqueous solution, leading to the formation of di- and monoacylglycerols . Moreover, degradation of hydroperoxides was detected in the process .

Dosage Effects in Animal Models

The effects of ethyl docosahexaenoate vary with different dosages in animal models. It has been shown that feeding DPAn-6 alone, provided as an ethyl ester, reduced paw edema in rats, approaching the effect of indomethacin

Metabolic Pathways

Ethyl docosahexaenoate is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For instance, it has been found to shift glucose metabolism and promote the catabolism of fatty acids .

Transport and Distribution

Ethyl docosahexaenoate is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation

Preparation Methods

Synthetic Routes and Reaction Conditions: Docosahexaenoic Acid ethyl ester is typically synthesized through the esterification of docosahexaenoic acid with ethanol. This reaction can be catalyzed by acids such as sulfuric acid or by enzymes like lipase. The reaction conditions often involve refluxing the mixture of docosahexaenoic acid and ethanol in the presence of a catalyst until the reaction is complete .

Industrial Production Methods: On an industrial scale, docosahexaenoic acid is often sourced from fish oil or microalgae. The esterification process is optimized to achieve high purity and yield. Techniques such as high-performance liquid chromatography (HPLC) and molecular distillation are employed to purify the product .

Chemical Reactions Analysis

Types of Reactions: Docosahexaenoic Acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Oxygen, light, and heat are common factors that induce oxidation.

    Reduction: Reducing agents like lithium aluminum hydride can be used.

    Substitution: Various nucleophiles can be employed to replace the ethyl ester group.

Major Products:

    Oxidation: Produces peroxides and other oxidative degradation products.

    Reduction: Produces docosahexaenol.

    Substitution: Produces various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

  • Eicosapentaenoic Acid ethyl ester
  • Docosapentaenoic Acid ethyl ester
  • Arachidonic Acid ethyl ester

Comparison:

Docosahexaenoic Acid ethyl ester is unique due to its high degree of unsaturation, which imparts distinct biological activities and health benefits.

Properties

IUPAC Name

ethyl (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h5-6,8-9,11-12,14-15,17-18,20-21H,3-4,7,10,13,16,19,22-23H2,1-2H3/b6-5-,9-8-,12-11-,15-14-,18-17-,21-20-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITNKVODZACVXDS-YNUSHXQLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701026353
Record name Docosahexaenoic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701026353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81926-94-5
Record name Docosahexaenoic acid ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81926-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl docosahexaenoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081926945
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Docosahexaenoic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701026353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL DOCOSAHEXAENOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PO7G8PA8M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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